molecular formula C11H13BrN2 B1341107 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine CAS No. 904813-48-5

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Cat. No. B1341107
CAS RN: 904813-48-5
M. Wt: 253.14 g/mol
InChI Key: IPHJVOCATFFPSZ-UHFFFAOYSA-N
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Description

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine is an organic compound that is composed of a nitrogen-containing heterocyclic ring and a bromine atom. It is a highly versatile and important chemical reagent that is used in a variety of scientific research applications. This compound has been extensively studied for its unique properties and its potential applications in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Reusability of Ionic Liquids

The synthesis of 3-aminoimidazo[1,2-a]pyridines, a related compound to 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine, has been achieved in good to excellent yields using the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br). This process highlights the reusability of ionic liquids in synthesis, offering an environmentally friendly alternative due to the simple workup and separation process from the product (Shaabani, Soleimani, & Maleki, 2006).

Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound structurally similar to 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine, has been used as a precursor for creating new polyheterocyclic ring systems. These systems have potential applications in developing new pharmaceuticals due to their complex structures and bioactive properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Halogenation Techniques

Research into the halogenation of 2-arylimidazo[1,2-a]pyridines, closely related to 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine, has developed an efficient method using sodium halides as halogen sources. This technique provides a rapid access to halogenated compounds, which are pivotal intermediates in organic synthesis, pharmaceuticals, and agrochemicals (Katrun & Kuhakarn, 2019).

Copper-Mediated Aerobic Oxidative Synthesis

A copper-mediated process for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides has been developed. This approach is notable for its tolerance of various functional groups, showcasing the versatility of copper in facilitating mild conditions for the synthesis of brominated heterocycles (Zhou et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in proteomics research , suggesting that this compound may interact with proteins or other biological macromolecules.

Mode of Action

It’s plausible that the compound could interact with its targets via the displacement of a halogen atom by a pyridine ring nitrogen . This interaction could lead to changes in the target’s structure and function, potentially affecting cellular processes.

Biochemical Pathways

Given its potential role in proteomics research , it’s possible that this compound could influence protein synthesis or degradation pathways.

Result of Action

Based on its potential use in proteomics research , it’s possible that this compound could influence protein function and subsequently affect various cellular processes.

properties

IUPAC Name

3-bromo-2-tert-butylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJVOCATFFPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587653
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

CAS RN

904813-48-5
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
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